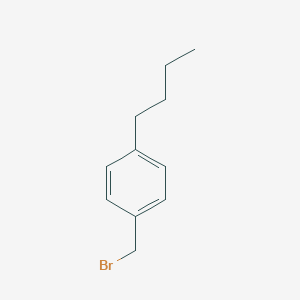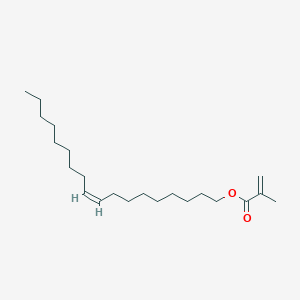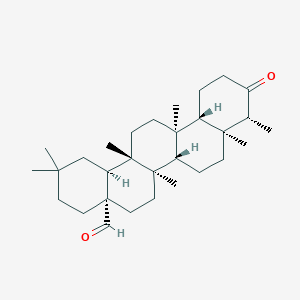
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid is a compound that combines an organic amine with an inorganic acid. The organic component, N’-(2-aminoethyl)ethane-1,2-diamine, is a derivative of ethylenediamine, while the inorganic component is phosphoric acid. This compound is known for its versatility in various chemical reactions and applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
For the preparation of the phosphoric acid component, phosphoric acid is commercially available and can be obtained through the reaction of phosphorus pentoxide with water. The combination of N’-(2-aminoethyl)ethane-1,2-diamine with phosphoric acid can be achieved by mixing the two components in a suitable solvent, such as water or ethanol, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of N’-(2-aminoethyl)ethane-1,2-diamine involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification, distillation, and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can undergo substitution reactions with halogenated compounds to form substituted derivatives[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenated compounds such as alkyl halides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate[][3].
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted amine derivatives with various functional groups[][3].
Scientific Research Applications
N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the activity of enzymes and receptors[5][5].
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler amine with two amino groups, used as a chelating agent and in the synthesis of various organic compounds.
Diethylenetriamine: Contains three amino groups and is used in the production of resins and as a curing agent for epoxy resins.
Triethylenetetramine: A larger amine with four amino groups, used in the treatment of Wilson’s disease and as a corrosion inhibitor.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid is unique due to its combination of an organic amine with an inorganic acid, providing distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various scientific fields .
Properties
CAS No. |
14852-18-7 |
|---|---|
Molecular Formula |
C4H16N3O4P |
Molecular Weight |
201.16 g/mol |
IUPAC Name |
bis(2-azaniumylethyl)azanium;phosphate |
InChI |
InChI=1S/C4H13N3.H3O4P/c5-1-3-7-4-2-6;1-5(2,3)4/h7H,1-6H2;(H3,1,2,3,4) |
InChI Key |
LFVGOTSWORJXOK-UHFFFAOYSA-N |
SMILES |
C(CNCCN)N.OP(=O)(O)O |
Canonical SMILES |
C(C[NH2+]CC[NH3+])[NH3+].[O-]P(=O)([O-])[O-] |
Synonyms |
N-(2-ammonioethyl)ethane-1,2-diammonium phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















